![molecular formula C18H14ClF3N4O2 B10900405 (3-Chloro-5-phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-yl-methanone](/img/structure/B10900405.png)
(3-Chloro-5-phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-yl-methanone
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Overview
Description
(3-Chloro-5-phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-yl-methanone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is characterized by a fused ring system containing both pyrazole and pyrimidine rings. The presence of chloro, phenyl, and trifluoromethyl groups further enhances its chemical properties and reactivity.
Preparation Methods
The synthesis of (3-Chloro-5-phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-yl-methanone involves several steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloro-5-phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine with morpholine in the presence of a suitable catalyst can yield the desired compound . Industrial production methods may involve optimized reaction conditions, such as microwave-assisted synthesis, to enhance yield and reduce reaction time .
Chemical Reactions Analysis
(3-Chloro-5-phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Chloro-5-phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-yl-methanone has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3-Chloro-5-phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
(3-Chloro-5-phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-yl-methanone can be compared with other similar compounds, such as:
3-Chloro-5-phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached.
PHTPP (4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol): PHTPP is another related compound with distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H14ClF3N4O2 |
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Molecular Weight |
410.8 g/mol |
IUPAC Name |
[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H14ClF3N4O2/c19-14-15(17(27)25-6-8-28-9-7-25)24-26-13(18(20,21)22)10-12(23-16(14)26)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
WXCHKMHOIBEIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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